molecular formula C18H12Cl3NO2 B12528075 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835601-98-4

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

Katalognummer: B12528075
CAS-Nummer: 835601-98-4
Molekulargewicht: 380.6 g/mol
InChI-Schlüssel: PIFSEDBXZKSJHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is an organic compound with the molecular formula C12H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its three chlorine atoms and phenoxy groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves the reaction of 5-chloro-2-nitrophenol with 2,4-dichlorophenol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenoxy compounds .

Wissenschaftliche Forschungsanwendungen

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets. The compound’s phenoxy groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

835601-98-4

Molekularformel

C18H12Cl3NO2

Molekulargewicht

380.6 g/mol

IUPAC-Name

2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

InChI

InChI=1S/C18H12Cl3NO2/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10H,22H2

InChI-Schlüssel

PIFSEDBXZKSJHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.